ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzofuran core, followed by the introduction of the cyclohexylcarbonyl and 4-methoxyphenylsulfonyl groups. The final step involves the esterification of the carboxylate group with ethanol. Industrial production methods may involve optimization of these steps to increase yield and reduce costs .
Chemical Reactions Analysis
ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
ETHYL 5-[N-(4-METHOXYBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with similar compounds such as:
- Ethyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 5-{(cyclohexylcarbonyl)[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate These compounds share a similar core structure but differ in the substituents on the phenyl ring, which can lead to differences in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C26H29NO7S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
ethyl 5-[cyclohexanecarbonyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H29NO7S/c1-4-33-26(29)24-17(2)34-23-15-10-19(16-22(23)24)27(25(28)18-8-6-5-7-9-18)35(30,31)21-13-11-20(32-3)12-14-21/h10-16,18H,4-9H2,1-3H3 |
InChI Key |
PPJANEUEWZLBIG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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